Cas no 1936223-97-0 (methyl 2,3-diamino-4-fluorobenzoate)

1936223-97-0 structure
اسم المنتج:methyl 2,3-diamino-4-fluorobenzoate
كاس عدد:1936223-97-0
وسط:C8H9FN2O2
ميغاواط:184.167665243149
MDL:MFCD28503761
CID:5574089
PubChem ID:122687131
methyl 2,3-diamino-4-fluorobenzoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzoic acid, 2,3-diamino-4-fluoro-, methyl ester
- methyl 2,3-diamino-4-fluorobenzoate
-
- MDL: MFCD28503761
- نواة داخلي: 1S/C8H9FN2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,10-11H2,1H3
- مفتاح Inchi: JOXPUYQPWZGJBW-UHFFFAOYSA-N
- ابتسامات: C(OC)(=O)C1=CC=C(F)C(N)=C1N
الخصائص التجريبية
- كثيف: 1.353±0.06 g/cm3(Predicted)
- نقطة الغليان: 314.5±37.0 °C(Predicted)
- بكا: 1.62±0.10(Predicted)
methyl 2,3-diamino-4-fluorobenzoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19493990-5.0g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 5g |
$5387.0 | 2023-05-25 | |
Enamine | EN300-19493990-0.1g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 0.1g |
$644.0 | 2023-09-17 | |
Enamine | EN300-19493990-10.0g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 10g |
$7988.0 | 2023-05-25 | |
1PlusChem | 1P023PHD-500mg |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 500mg |
$1853.00 | 2023-12-19 | |
1PlusChem | 1P023PHD-5g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 5g |
$6721.00 | 2023-12-19 | |
Enamine | EN300-19493990-5g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 5g |
$5387.0 | 2023-09-17 | |
Aaron | AR023PPP-50mg |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 50mg |
$703.00 | 2023-12-15 | |
Aaron | AR023PPP-100mg |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 100mg |
$911.00 | 2023-12-15 | |
1PlusChem | 1P023PHD-2.5g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 2.5g |
$4563.00 | 2023-12-19 | |
1PlusChem | 1P023PHD-1g |
methyl 2,3-diamino-4-fluorobenzoate |
1936223-97-0 | 95% | 1g |
$2358.00 | 2023-12-19 |
methyl 2,3-diamino-4-fluorobenzoate الوثائق ذات الصلة
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1936223-97-0 (methyl 2,3-diamino-4-fluorobenzoate) منتجات ذات صلة
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
الموردين الموصى بهم
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
